molecular formula C18H19NO3 B1437154 Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate CAS No. 1217854-44-8

Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate

Cat. No.: B1437154
CAS No.: 1217854-44-8
M. Wt: 297.3 g/mol
InChI Key: AKWXZQOFSFYEIL-HOCLYGCPSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of a compound involves understanding its 3D structure and electron configuration . Unfortunately, the specific molecular structure of “Methyl (2S,4S)-4-([1,1’-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate” is not provided in the available resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, melting point, boiling point, reactivity, and more . Unfortunately, the specific physical and chemical properties of “Methyl (2S,4S)-4-([1,1’-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate” are not provided in the available resources.

Scientific Research Applications

Chemical Modification and Application Potential

One study highlights the chemical modification of xylan, showing the creation of biopolymer ethers and esters with specific properties, which could be analogous to the type of chemical modifications and applications potential relevant to "Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate" (Petzold-Welcke et al., 2014).

Stereochemistry and Pharmacology

Another study reviews the stereochemistry of phenylpiracetam and its methyl derivative, highlighting the importance of stereocenters' configuration on biological properties. This study emphasizes the methodological approaches to preparing enantiomerically pure compounds and their pharmacological advantages, which could be relevant for understanding the applications of stereochemically complex compounds like "this compound" (Veinberg et al., 2015).

Analytical Techniques in Chemical Analysis

A review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foodstuff, and beverages demonstrates the complexity of analyzing specific compounds in various matrices, which might parallel challenges in researching "this compound" (Teunissen et al., 2010).

Fluorescent Chemosensors

Research on 4-methyl-2,6-diformylphenol (DFP) based compounds as chemosensors for various analytes provides insight into the development of chemical sensors, which may share similarities with potential applications of "this compound" in detecting or binding specific molecules (Roy, 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Unfortunately, the specific mechanism of action for “Methyl (2S,4S)-4-([1,1’-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate” is not provided in the available resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it . Unfortunately, the specific safety and hazards associated with “Methyl (2S,4S)-4-([1,1’-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate” are not provided in the available resources.

Future Directions

The future directions of a compound refer to its potential applications and areas of research . Unfortunately, the specific future directions for “Methyl (2S,4S)-4-([1,1’-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate” are not provided in the available resources.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-phenylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-18(20)16-11-14(12-19-16)22-17-10-6-5-9-15(17)13-7-3-2-4-8-13/h2-10,14,16,19H,11-12H2,1H3/t14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWXZQOFSFYEIL-HOCLYGCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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